molecular formula C17H16N2OS2 B2474318 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898459-25-1

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2474318
CAS No.: 898459-25-1
M. Wt: 328.45
InChI Key: LYFMHYSMBPGRFI-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a substituted benzamide via an amine group. This structure is part of a class of compounds that has shown significant promise in early-stage pharmacological research, particularly as a scaffold for developing novel therapeutic agents. Benzothiazole-benzamide hybrids are actively investigated in oncology research . Structurally similar compounds have been designed as potent ROR1 inhibitors for the treatment of non-small cell lung cancer (NSCLC), demonstrating efficacy in suppressing cancer cell proliferation, migration, and invasion . The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective Zinc-Activated Channel (ZAC) antagonists , functioning as negative allosteric modulators . ZAC is an atypical member of the Cys-loop receptor superfamily, and its physiological roles are still being elucidated, making such compounds valuable pharmacological tools for neuroscience research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFMHYSMBPGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 5-Nitro-2-Aminothiophenol

The Hantzsch thiazole synthesis provides a reliable pathway for constructing the benzo[d]thiazole core. Starting with 5-nitro-2-aminothiophenol, cyclization with methyl iodide and carbon disulfide under basic conditions yields 2-methyl-5-nitrobenzo[d]thiazole (Scheme 1):

$$
\ce{5-Nitro-2-aminothiophenol + CH3I + CS2 ->[NaOH, EtOH][\Delta] 2-Methyl-5-nitrobenzo[d]thiazole + HI + H2S}
$$

Key Parameters :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Yield : 74–78%

Subsequent reduction of the nitro group using hydrogen gas (1 atm) over palladium on carbon in ethanol affords 2-methylbenzo[d]thiazol-5-amine:

$$
\ce{2-Methyl-5-nitrobenzo[d]thiazole + H2 ->[Pd/C, EtOH] 2-Methylbenzo[d]thiazol-5-amine}
$$

Optimization Insights :

  • Catalytic transfer hydrogenation with ammonium formate reduces reaction time to 2 hours (yield: 82%).
  • Over-reduction or desulfurization is mitigated by maintaining pH 7–8.

Method B: Direct Amination via Buchwald-Hartwig Coupling

An alternative route employs palladium-catalyzed C–N bond formation on 2-methylbenzo[d]thiazole-5-bromide:

$$
\ce{2-Methyl-5-bromobenzo[d]thiazole + NH3 ->[Pd2(dba)3, Xantphos][Cs2CO3, dioxane] 2-Methylbenzo[d]thiazol-5-amine}
$$

Comparative Data :

Parameter Method A (Cyclization) Method B (Buchwald-Hartwig)
Yield 78% 65%
Reaction Time 8 hours 12 hours
Purification Column chromatography Recrystallization (EtOH)
Scalability >100 g <50 g

Method A is favored for large-scale synthesis due to higher yields and simpler workup.

Synthesis of 3-(Ethylthio)Benzoic Acid

Nucleophilic Aromatic Substitution (SNAr)

3-Bromobenzoic acid undergoes substitution with sodium ethanethiolate in dimethylacetamide (DMAc) at 120°C:

$$
\ce{3-Bromobenzoic acid + NaSEt ->[DMAc][120°C] 3-(Ethylthio)benzoic acid + NaBr}
$$

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:NaSEt)
  • Catalyst : CuI (5 mol%) enhances reactivity
  • Yield : 68–72% after acidification (HCl) and extraction

Radical Thiol-Ene Coupling

A photochemical approach using 3-vinylbenzoic acid and ethanethiol under UV light (λ = 365 nm) offers regioselectivity:

$$
\ce{3-Vinylbenzoic acid + EtSH ->[AIBN][h\nu] 3-(Ethylthio)benzoic acid}
$$

Advantages :

  • Avoids harsh conditions (room temperature, 4 hours)
  • Yield: 58–63%

Amide Bond Formation

Acyl Chloride Method

3-(Ethylthio)benzoic acid is converted to its acyl chloride using thionyl chloride:

$$
\ce{3-(Ethylthio)benzoic acid + SOCl2 ->[reflux][toluene] 3-(Ethylthio)benzoyl chloride + SO2 + HCl}
$$

Coupling with 2-methylbenzo[d]thiazol-5-amine in dichloromethane (DCM) with triethylamine (TEA) proceeds smoothly:

$$
\ce{3-(Ethylthio)benzoyl chloride + 2-Methylbenzo[d]thiazol-5-amine ->[TEA, DCM] Target + HCl}
$$

Yield : 71–75% after column chromatography (hexane/EtOAc 3:1)

Coupling Reagent-Assisted Synthesis

Employing HATU and DIPEA in DCM achieves superior efficiency:

$$
\ce{3-(Ethylthio)benzoic acid + HATU + DIPEA ->[DCM] Activated ester + 2-Methylbenzo[d]thiazol-5-amine -> Target}
$$

Optimized Parameters :

  • Stoichiometry : 1:1:1.2 (acid:HATU:amine)
  • Reaction Time : 2 hours at 25°C
  • Yield : 86–89%

Comparative Analysis :

Parameter Acyl Chloride Method HATU/DIPEA Method
Yield 75% 89%
Purity 95% 98%
Side Products <5% (HCl salts) <2% (urea)
Scalability 50 g 200 g

Process Optimization and Characterization

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals (mp 148–150°C).

Spectroscopic Characterization

  • 1H NMR (600 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.92 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 3.12 (q, J = 7.0 Hz, 2H, SCH2), 2.48 (s, 3H, CH3), 1.38 (t, J = 7.0 Hz, 3H, CH2CH3).
  • HRMS : m/z 357.0942 [M + H]+ (Calcd for C17H16N2O2S2: 357.0938).

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Properties:

  • Molecular Formula: C₁₆H₁₄N₂OS₂
  • Molecular Weight: 314.4 g/mol
  • CAS Number: 898459-25-1

Synthesis Methodology:
The synthesis of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves several key steps:

  • Formation of the Benzothiazole Ring: The initial step involves synthesizing the 2-methylbenzo[d]thiazole ring through cyclization of 2-aminothiophenol with acetic acid.
  • Introduction of the Ethylthio Group: This is achieved via nucleophilic substitution using ethylthiol and a suitable leaving group.
  • Formation of the Benzamide Core: The final step couples the 2-methylbenzo[d]thiazol-5-yl intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. For example, studies have shown that certain benzothiazole derivatives activate procaspase-3 to caspase-3, leading to programmed cell death.

CompoundCell LineIC50 (µM)Mechanism
8jU93710Procaspase-3 activation
8kMCF-710Procaspase-3 activation
This compoundVariousTBDApoptosis induction

Neuroprotective Effects

The compound has also been studied for its potential as a monoamine oxidase (MAO) inhibitor. By inhibiting MAO enzymes, it prevents the degradation of neurotransmitters such as dopamine and serotonin, which may alleviate symptoms associated with neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.

Therapeutic Potential

  • Alzheimer's Disease:
    • Compounds containing benzothiazole cores have shown promising acetylcholinesterase inhibitory activity, which is crucial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
  • Antimicrobial Activity:
    • Some studies suggest that derivatives of benzothiazole exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infectious diseases.

Case Studies and Research Findings

Numerous studies have documented the efficacy of benzothiazole derivatives in various biological assays:

  • A study published in Advances in Basic and Applied Sciences highlighted the synthesis and biological evaluation of related compounds demonstrating significant anti-inflammatory and anthelmintic activities .
  • Another research article focused on the design and synthesis of benzothiazole-based compounds as effective acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like monoamine oxidase, which are involved in the metabolism of neurotransmitters.

    Molecular Pathways: The compound may interact with various signaling pathways, modulating cellular responses and potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

(a) N-(2-Methylbenzo[d]thiazol-5-yl)-3-(Pyridin-2-yloxy)Benzamide
  • Structural Difference : Replaces the ethylthio group with a pyridin-2-yloxy (-O-C₅H₄N) moiety.
  • However, the pyridine ring may reduce metabolic stability due to susceptibility to oxidation .
(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-Difluorobenzamide
  • Structural Difference : Uses a simpler thiazole ring (vs. benzo[d]thiazole) with chlorine and fluorine substituents.
  • The absence of the benzo[d]thiazole system may reduce π-π stacking interactions, altering pharmacokinetic profiles .
(c) N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-Nitrobenzamide
  • Structural Difference: Incorporates a nitro (-NO₂) group on the benzamide and a 4-methylbenzyl substituent on the thiazole.
  • Implications: The nitro group enhances polarity and may confer antimicrobial activity, as seen in structurally related nitrobenzamides .

Variations in Heterocyclic Systems

(a) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]thiazol-2-yl)-2-Nitrobenzamides
  • Structural Difference : Integrates a triazole ring via click chemistry, linking the benzamide and benzo[d]thiazole units.
  • Implications : The triazole moiety enhances rigidity and may improve solubility due to hydrogen-bonding capacity. However, the nitro group could increase cytotoxicity risks, as observed in antimicrobial assays .
(b) 4-(Dimethylamino)-N-{1-[3-Methyl-1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d][1,3]thiazol-5-yl]Piperidin-4-yl}Benzamide
  • Structural Difference : Replaces benzo[d]thiazole with a pyrazolo-thiazole hybrid and adds a piperidinyl group.

Biological Activity

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, with the CAS number 898459-25-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2OS2C_{16}H_{14}N_{2}OS_{2}, with a molecular weight of 314.4 g/mol. Its structure features a benzamide core substituted with an ethylthio group and a 2-methylbenzo[d]thiazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H14N2OS2C_{16}H_{14}N_{2}OS_{2}
Molecular Weight314.4 g/mol
CAS Number898459-25-1

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that this compound can inhibit AChE activity effectively, making it a candidate for further development in treating cognitive disorders .
  • Antitumor Activity : Preliminary studies indicate that derivatives of benzothiazole, including this compound, exhibit antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines in both 2D and 3D assays . The IC50 values for related compounds suggest promising antitumor activity, warranting further investigation into their mechanisms and efficacy.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity associated with benzothiazole derivatives. The specific interactions of this compound with bacterial cell walls or enzymes may contribute to its effectiveness against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

  • Study on AChE Inhibition : A recent study evaluated various benzamide derivatives for their ability to inhibit AChE, establishing IC50 values ranging from 0.056 to 2.57 μM. Compounds similar to this compound were noted for their competitive inhibition against AChE .
  • Antitumor Activity Assessment : In vitro tests on related compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF7 and HCC827. The IC50 values were notably lower in 2D assays compared to 3D assays, highlighting the need for more complex models in evaluating drug efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, and how is structural purity ensured?

  • Methodology : The compound is synthesized via a two-step process:

Thiazole ring formation : React 2-methylbenzo[d]thiazol-5-amine with α-haloketones or thiourea under acidic/basic conditions to form the thiazole core .

Benzamide coupling : React the thiazole intermediate with 3-(ethylthio)benzoyl chloride in dichloromethane or chloroform, using triethylamine as a base to neutralize HCl byproducts .

  • Purity Validation : Post-synthesis purification via column chromatography or recrystallization, followed by characterization using 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis to confirm stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should researchers prioritize?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the ethylthio group (δ ~2.6 ppm for SCH2_2CH3_3), benzamide carbonyl (δ ~168 ppm in 13^13C NMR), and thiazole protons (δ 7.2–8.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns to validate the structure.
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm1^{-1}) and thiazole C=N absorption (~1550 cm1^{-1}) .

Q. What initial biological screening assays are recommended to explore its bioactivity?

  • Approach : Prioritize antimicrobial (e.g., MIC against Staphylococcus aureus), anticancer (NCI-60 cell line panel), and anti-inflammatory (COX-2 inhibition) assays. Use dose-response curves (IC50_{50}/EC50_{50}) and compare with structurally similar thiazole derivatives (e.g., methylthio analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the ethylthio substituent?

  • Strategies :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group during substitution .
  • Catalyst Screening : Evaluate Cu(I)- or Pd-based catalysts for cross-coupling reactions involving ethylthio groups .
  • Temperature Control : Maintain <60°C during benzamide coupling to minimize side reactions like hydrolysis .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Resolution Framework :

Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab variability .

Structural Confirmation : Re-validate compound purity and stereochemistry, as impurities (e.g., methylthio byproducts) may skew results .

Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to compare binding modes with targets like PFOR enzyme or kinase domains .

Q. What computational methods are effective in predicting binding affinity and metabolic stability?

  • Tools :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • Density Functional Theory (DFT) : Calculate electron distribution at the ethylthio group to assess its impact on lipophilicity (logP) and membrane permeability .

Q. How does the ethylthio group influence structure-activity relationships (SAR) compared to methylthio or phenylthio analogs?

  • SAR Insights :

  • Lipophilicity : Ethylthio (logP ~3.2) increases membrane permeability vs. methylthio (logP ~2.8) but reduces solubility .
  • Steric Effects : The ethyl chain may hinder binding in sterically constrained pockets (e.g., ATP-binding sites), reducing potency compared to smaller substituents .

Q. What are the best practices for resolving analytical challenges, such as co-eluting impurities in HPLC?

  • Solutions :

  • Gradient Elution : Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) to separate ethylthio derivatives from methylthio contaminants .
  • Mass-Directed Purification : Couple HPLC with MS detection to isolate ions specific to the target compound (m/z ~343 for [M+H]+^+) .

Methodological Notes

  • Key References : Synthesis and characterization protocols from peer-reviewed studies , biological assays , and computational tools were prioritized.

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